Cas no 2228428-05-3 (2-Bromo-5-ethynyl-1,3-dimethoxybenzene)

2-Bromo-5-ethynyl-1,3-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-ethynyl-1,3-dimethoxybenzene
- Benzene, 2-bromo-5-ethynyl-1,3-dimethoxy-
- EN300-1926383
- A1-15209
- 2228428-05-3
-
- インチ: 1S/C10H9BrO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6H,2-3H3
- InChIKey: ZDHGUFPNQPWVKE-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=CC(C#C)=CC(OC)=C1Br
計算された属性
- せいみつぶんしりょう: 239.97859g/mol
- どういたいしつりょう: 239.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ふってん: 299.7±40.0 °C(Predicted)
2-Bromo-5-ethynyl-1,3-dimethoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926383-2.5g |
2-bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 2.5g |
$1931.0 | 2023-09-17 | |
Enamine | EN300-1926383-5.0g |
2-bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 5g |
$2858.0 | 2023-06-02 | |
Enamine | EN300-1926383-10g |
2-bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 10g |
$4236.0 | 2023-09-17 | |
Aaron | AR01O21C-50mg |
2-Bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 50mg |
$340.00 | 2025-02-14 | |
1PlusChem | 1P01O1T0-100mg |
2-Bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 100mg |
$485.00 | 2023-12-18 | |
1PlusChem | 1P01O1T0-5g |
2-Bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 5g |
$3595.00 | 2023-12-18 | |
1PlusChem | 1P01O1T0-10g |
2-Bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 10g |
$5298.00 | 2023-12-18 | |
Enamine | EN300-1926383-0.5g |
2-bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 0.5g |
$768.0 | 2023-09-17 | |
Enamine | EN300-1926383-1.0g |
2-bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 1g |
$986.0 | 2023-06-02 | |
Enamine | EN300-1926383-0.25g |
2-bromo-5-ethynyl-1,3-dimethoxybenzene |
2228428-05-3 | 95% | 0.25g |
$487.0 | 2023-09-17 |
2-Bromo-5-ethynyl-1,3-dimethoxybenzene 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Bromo-5-ethynyl-1,3-dimethoxybenzeneに関する追加情報
Introduction to 2-Bromo-5-ethynyl-1,3-dimethoxybenzene (CAS No: 2228428-05-3)
2-Bromo-5-ethynyl-1,3-dimethoxybenzene, with the chemical formula C₈H₆BrNO₂, is a versatile aromatic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a subject of extensive study and application. The presence of both bromine and ethynyl functional groups, along with methoxy substituents, endows this molecule with unique reactivity that is exploited in multiple synthetic pathways.
The bromine atom at the 2-position and the ethynyl group at the 5-position are particularly noteworthy due to their ability to participate in cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions include Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds with high precision. This property makes 2-Bromo-5-ethynyl-1,3-dimethoxybenzene an invaluable building block for constructing complex molecular architectures.
The dimethoxy substituents at the 1 and 3 positions contribute to the electronic properties of the benzene ring, influencing its reactivity in various chemical transformations. The methoxy groups are electron-donating and can enhance the nucleophilic character of the ring, facilitating reactions such as nucleophilic aromatic substitution (SNAr). This characteristic is particularly useful in medicinal chemistry, where such transformations are often employed to introduce pharmacophoric elements into drug candidates.
In recent years, 2-Bromo-5-ethynyl-1,3-dimethoxybenzene has been explored in the development of novel therapeutic agents. Its structural features make it a suitable precursor for synthesizing heterocyclic compounds, which are prevalent in many drugs due to their biological activity. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The ability to modify its structure through cross-coupling reactions allows researchers to fine-tune its pharmacological profile, making it a promising candidate for further drug discovery efforts.
One of the most compelling aspects of 2-Bromo-5-ethynyl-1,3-dimethoxybenzene is its role in materials science. The ethynyl group can be polymerized or used to create conjugated systems, which are essential for applications in organic electronics. For example, polymers derived from this compound have shown promise as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom also allows for further functionalization via metal-catalyzed reactions, enabling the creation of a wide range of materials with tailored properties.
The synthesis of 2-Bromo-5-ethynyl-1,3-dimethoxybenzene typically involves bromination and subsequent ethynylation of a dimethoxy-substituted benzene derivative. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity. These methods highlight the compound's importance as a synthetic intermediate and underscore its utility in both academic research and industrial applications.
Recent studies have also demonstrated the compound's potential in bioconjugation chemistry. The presence of both electrophilic and nucleophilic sites allows for selective modifications that can be exploited in protein labeling and imaging applications. For instance, 2-Bromo-5-ethynyl-1,3-dimethoxybenzene has been used to attach fluorophores or affinity tags to biomolecules without compromising their native structure. This capability is crucial for developing diagnostic tools and understanding biological processes at the molecular level.
The pharmaceutical industry has taken note of these properties, leading to increased interest in 2-Bromo-5-ethynyl-1,3-dimethoxybenzene as a scaffold for drug development. Its structural motif is found in several approved drugs, where modifications have been made to enhance efficacy and reduce side effects. By leveraging its reactivity and versatility, researchers aim to discover new treatments for various diseases by incorporating this compound into their synthetic strategies.
In conclusion,2-Bromo-5-ethynyl-1,3-dimethoxybenzene (CAS No: 2228428-05-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable it to serve as a key intermediate in pharmaceutical synthesis, materials science, and bioconjugation chemistry. As research continues to uncover new methodologies and applications for this molecule,2-Bromo-5-ethynyl-1,3-dimethoxybenzene is poised to remain a cornerstone in synthetic chemistry for years to come.
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